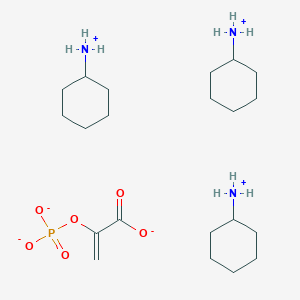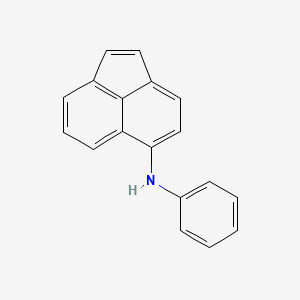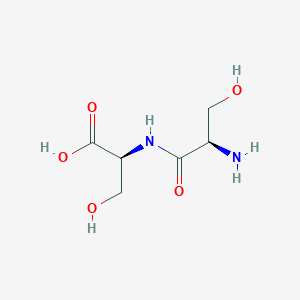![molecular formula C14H10BrN3 B12518662 N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline CAS No. 819858-07-6](/img/structure/B12518662.png)
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline: is a heterocyclic aromatic compound that features a benzimidazole core fused with a brominated aniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. The benzimidazole ring system is known for its stability and biological activity, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline typically involves the condensation of o-phenylenediamine with 4-bromoaniline in the presence of an aldehyde. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the benzimidazole ring. Common reagents used in this synthesis include formic acid or trimethyl orthoformate as the aldehyde source .
Industrial Production Methods:
Industrial production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of benzimidazole-2-one derivatives.
Reduction: Reduction of the nitro group (if present) on the aniline moiety can yield the corresponding amine.
Substitution: The bromine atom on the aniline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Benzimidazole-2-one derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline is used as a building block in the synthesis of more complex molecules. Its stable benzimidazole core makes it an ideal candidate for various organic transformations and cross-coupling reactions .
Biology and Medicine:
The compound exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains. Additionally, its derivatives are being explored for their anticancer properties, particularly in targeting specific cancer cell lines .
Industry:
In the agrochemical industry, this compound is used in the development of fungicides and herbicides. Its stability and biological activity make it a valuable component in formulations designed to protect crops from pests and diseases .
Mechanism of Action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of natural nucleotides, allowing it to bind to DNA and RNA, thereby inhibiting their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death .
Comparison with Similar Compounds
1H-Benzimidazole: A simpler analog without the brominated aniline moiety.
2H-Indazole: Similar in structure but with a nitrogen atom in a different position.
1H-Benzotriazole: Contains an additional nitrogen atom in the ring system.
Uniqueness:
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline is unique due to the presence of the brominated aniline moiety, which enhances its reactivity and potential biological activity. The combination of the benzimidazole core with the bromine substituent provides a versatile scaffold for further chemical modifications and applications .
Properties
CAS No. |
819858-07-6 |
|---|---|
Molecular Formula |
C14H10BrN3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18) |
InChI Key |
RSAICUZTXRQNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


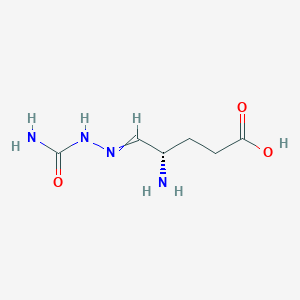
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
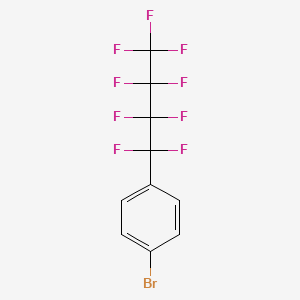
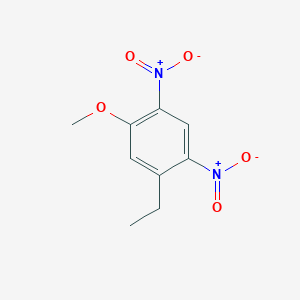
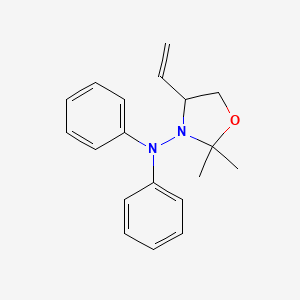
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
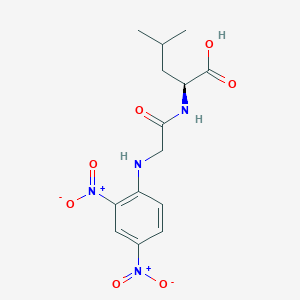

![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
